Methyl 2-Acetyl-5-chloronicotinate
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Overview
Description
Methyl 2-Acetyl-5-chloronicotinate is a chemical compound with the molecular formula C9H8ClNO3. It is a derivative of nicotinic acid, featuring a methyl ester group, an acetyl group, and a chlorine atom attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetyl-5-chloronicotinate typically involves the esterification of 2-acetyl-5-chloronicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Acetyl-5-chloronicotinate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-Acetyl-5-chloronicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-Acetyl-5-chloronicotinate involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the corresponding nicotinic acid derivative. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used in topical preparations for muscle and joint pain.
Methyl 2-chloronicotinate: A related compound with similar structural features but lacking the acetyl group.
Uniqueness
Methyl 2-Acetyl-5-chloronicotinate is unique due to the presence of both the acetyl and chlorine groups on the nicotinic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 2-acetyl-5-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)8-7(9(13)14-2)3-6(10)4-11-8/h3-4H,1-2H3 |
InChI Key |
AWBCFLXMFSAXND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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